molecular formula C15H11BrF3NO B215681 2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B215681
M. Wt: 358.15 g/mol
InChI Key: YOMWLPJTQRHOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as BPTF inhibitor, is a chemical compound that is used in scientific research for its ability to inhibit the activity of the protein BPTF. This protein is known to play a key role in the regulation of gene expression, and its inhibition has been shown to have potential therapeutic applications in cancer treatment.

Mechanism of Action

BPTF inhibitor works by binding to the bromodomain of the BPTF protein, which is responsible for its activity in regulating gene expression. By inhibiting the activity of BPTF, the inhibitor disrupts the normal functioning of cancer cells, leading to cell death and inhibition of tumor growth.
Biochemical and physiological effects:
BPTF inhibitor has been shown to have several biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, further research is needed to fully understand the effects of BPTF inhibitor on normal cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using BPTF inhibitor in lab experiments include its specificity for the BPTF protein, its ability to inhibit tumor growth and induce apoptosis in cancer cells, and its potential for combination therapy with chemotherapy and radiation therapy. However, the limitations of using BPTF inhibitor include its potential toxicity to normal cells and tissues, its limited solubility in aqueous solutions, and the need for further research to fully understand its effects.

Future Directions

There are several future directions for research on BPTF inhibitor, including the development of more potent and selective inhibitors, the optimization of its pharmacokinetic properties, and the identification of biomarkers that can predict response to treatment. Additionally, further research is needed to fully understand the effects of BPTF inhibitor on normal cells and tissues, and to explore its potential for combination therapy with other cancer treatments. Overall, BPTF inhibitor has the potential to be a valuable tool in the fight against cancer, and further research is needed to fully realize its therapeutic potential.

Scientific Research Applications

BPTF inhibitor has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. The protein BPTF is known to be overexpressed in several types of cancer, and its inhibition has been shown to inhibit tumor growth and induce apoptosis in cancer cells. BPTF inhibitor has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Product Name

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C15H11BrF3NO

Molecular Weight

358.15 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H11BrF3NO/c16-12-6-4-10(5-7-12)8-14(21)20-13-3-1-2-11(9-13)15(17,18)19/h1-7,9H,8H2,(H,20,21)

InChI Key

YOMWLPJTQRHOCP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 4-bromophenylacetic acid (10.00 g, 46.50 mmol), diisopropylethylamine (12.02 g, 16.20 mL, 93.00 mmol) and 1,1′-carbonyldiimidazole (8.29 g, 51.15 mmol) in tetrahydrofuran (200 mL) at room temperature. Stir the contents under nitrogen for one hour. Add m-trifluoromethylaniline (15.00 g, 93.00 mmol) and stir the reaction overnight at room temperature. Concentrate the reaction to near dryness, dissolve in dichloromethane (250 mL) and extract with 2 N NaOH (200 mL), water (100 mL) and 1 N HCl (2×200 mL). Wash the organic layer with saturated aqueous saturated sodium chloride (100 mL), dry over MgSO4, filter and concentrate. Dry load the material onto silica (100 g) and chromatograph on silica using dichloromethane as eluent to yield the product (13.00 g, 78.1%). MS(ES), m/z 356/358 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
78.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.